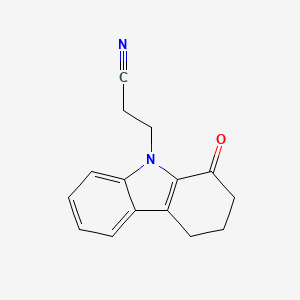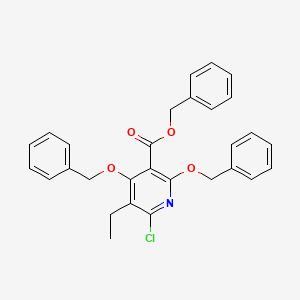
isoindolin-2-yl(1-methyl-1H-imidazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoindolin-2-yl(1-methyl-1H-imidazol-5-yl)methanone is a compound that features both isoindoline and imidazole moieties Isoindoline is a bicyclic structure containing a benzene ring fused to a pyrrolidine ring, while imidazole is a five-membered ring containing two nitrogen atoms
作用機序
Target of Action
The compound isoindolin-2-yl(1-methyl-1H-imidazol-5-yl)methanone is a complex molecule that contains both an isoindoline and an imidazole moiety For instance, imidazole derivatives have been found to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
The imidazole moiety is known to bind with high affinity to multiple receptors, which can lead to a variety of biological responses . Similarly, indole derivatives, which share structural similarities with isoindoline, have been found to bind to multiple receptors, leading to a variety of biological activities .
Biochemical Pathways
Imidazole derivatives have been reported to affect a variety of biochemical pathways, leading to their broad range of biological activities . Similarly, indole derivatives have been found to affect various biochemical pathways .
Result of Action
Given the broad range of biological activities associated with imidazole and indole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isoindolin-2-yl(1-methyl-1H-imidazol-5-yl)methanone typically involves the formation of the isoindoline and imidazole rings followed by their coupling. One common method involves the reaction of isoindoline derivatives with imidazole derivatives under specific conditions. For example, the reaction of isoindoline-1-carboxylic acid with 1-methyl-1H-imidazole-5-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
化学反応の分析
Types of Reactions
Isoindolin-2-yl(1-methyl-1H-imidazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the isoindoline or imidazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoindoline or imidazole derivatives.
科学的研究の応用
Isoindolin-2-yl(1-methyl-1H-imidazol-5-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials, such as polymers or catalysts.
類似化合物との比較
Similar Compounds
Isoindoline derivatives: Compounds like isoindoline-1-carboxylic acid and isoindoline-1,3-dione.
Imidazole derivatives: Compounds like 1-methylimidazole and 2-methylimidazole.
Uniqueness
Isoindolin-2-yl(1-methyl-1H-imidazol-5-yl)methanone is unique due to the combination of isoindoline and imidazole moieties in a single molecule. This dual functionality can enhance its chemical reactivity and biological activity, making it a versatile compound for various applications.
特性
IUPAC Name |
1,3-dihydroisoindol-2-yl-(3-methylimidazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-15-9-14-6-12(15)13(17)16-7-10-4-2-3-5-11(10)8-16/h2-6,9H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLJTUNSYOTZTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C(=O)N2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole](/img/structure/B2945543.png)

![5-{1-[(4-Methoxyphenoxy)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2945546.png)


![4-tert-butyl-N-{[4-(4-fluorophenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2945550.png)
![2-amino-4-phenethylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2945552.png)
![3-[(2-Chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2945553.png)
![N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2945554.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-5-ethylthiophene-2-sulfonamide](/img/structure/B2945559.png)




